(4-Chloro-3-nitrophenyl)(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
The compound "(4-Chloro-3-nitrophenyl)(4-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone" is a multifaceted chemical structure utilized in various scientific domains. Known for its complex molecular makeup, it offers significant potential for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Creating this compound involves intricate synthetic routes, often starting with key reactants such as 4-Chloro-3-nitrobenzene and 4-methylpiperidine. Typical reaction conditions may include:
Step 1: : Nitration and halogenation of benzene derivatives.
Step 2: : Coupling reactions to introduce piperazinyl and pyridazinyl groups.
Step 3: : Final methanone formation under controlled conditions, often involving catalysts.
Industrial Production Methods:
In industrial settings, large-scale production requires precise conditions:
Reagents: : High-purity raw materials to ensure quality.
Catalysts: : To speed up the reaction rates.
Temperature and Pressure: : Optimized to maintain product integrity.
Purification: : Advanced techniques like chromatography ensure the final product's purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Possible alteration of the nitro group to other nitrogen-containing functional groups.
Reduction: : Conversion of the nitro group to an amine.
Substitution: : Halogen (chlorine) displacement with other groups.
Common Reagents and Conditions:
Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reducing agents such as palladium on carbon (Pd/C) with hydrogen.
Substitution: : Strong bases like sodium hydride (NaH) or other nucleophiles.
Major Products:
Depending on the type of reaction, the products may vary:
Oxidation: : Formation of nitroso or nitro derivatives.
Reduction: : Amines.
Substitution: : Various substituted phenyl derivatives.
Scientific Research Applications
The compound finds usage in multiple fields:
Chemistry: : As a reagent in the synthesis of more complex molecules.
Medicine: : Could serve as a precursor or intermediate in drug synthesis.
Industry: : Used in developing advanced materials or as a part of chemical manufacturing processes.
Mechanism of Action
Molecular Targets and Pathways:
The compound's mechanism often involves:
Binding: : To specific receptors or enzymes, influencing biological processes.
Pathways: : It might act on specific signaling pathways, leading to alterations in cell functions or reactions.
Comparison with Similar Compounds
4-Chloro-3-nitrophenyl derivatives: : Other similar structures with different substitutions.
Piperazine derivatives: : Compounds that include different aryl or alkyl groups attached to the piperazine ring.
Pyridazine analogs: : Compounds with slight modifications in the pyridazine ring, offering varied biological activities.
This compound is a treasure trove of possibilities for synthetic chemists and researchers alike, bridging gaps across multiple scientific disciplines
Properties
IUPAC Name |
(4-chloro-3-nitrophenyl)-[4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O3/c1-15-6-8-25(9-7-15)19-4-5-20(24-23-19)26-10-12-27(13-11-26)21(29)16-2-3-17(22)18(14-16)28(30)31/h2-5,14-15H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFXPDNIUHSWPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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